molecular formula C15H18N4O6 B2845352 N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine CAS No. 478046-48-9

N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine

Cat. No.: B2845352
CAS No.: 478046-48-9
M. Wt: 350.331
InChI Key: NZCLVOGEFQVXAU-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine is a specialized organic compound offered for research and development purposes. This chemical features a 2,4-dinitrophenyl group, a motif known in various biochemical and analytical applications. For instance, the 2,4-dinitrophenyl moiety is a key component in reagents like O-(2,4-dinitrophenyl)hydroxylamine, which is used in the efficient synthesis of N-benzoyliminopyridinium ylides and other amination reactions . Furthermore, the 2,4-dinitrophenyl group is central to the classic 2,4-dinitrophenylhydrazine (DNPH) spectrophotometric assay, a established method for the quantification of carbonyl groups in oxidized proteins . Researchers can explore this compound's potential as a building block in synthetic organic chemistry or as a precursor for developing novel reagents. Structurally, it contains an oxime ether and a carbamate functional group, making it a molecule of interest for further chemical modification and study. Its mechanism of action in specific research contexts will depend on the application, but related dinitrophenyl compounds are known to interact with biological membranes and impact cellular bioenergetics . This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O6/c1-2-16-15(20)25-17-13-6-4-3-5-11(13)12-8-7-10(18(21)22)9-14(12)19(23)24/h7-9,11H,2-6H2,1H3,(H,16,20)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCLVOGEFQVXAU-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)ON=C1CCCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)O/N=C/1\CCCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate. This intermediate is then reacted with 2,4-dinitrophenylhydrazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce cyclohexylidene amines.

Scientific Research Applications

N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline (CAS 2908-76-1)

  • Structure : A diphenylamine derivative with nitro groups at the 2,4-positions on both aromatic rings.
  • Molecular Formula : C₁₂H₇N₅O₈; Molecular Weight: 349.21 g/mol.
  • Properties : Poor water solubility (0.2 g/L at 100°C), high density (1.54 g/cm³), and thermal stability (boiling point ~483°C).
  • Contrast : The absence of a cyclohexylidene group reduces steric bulk compared to the target compound, likely making it more reactive in substitution reactions. The additional nitro groups enhance electron-withdrawing effects but reduce solubility in organic solvents .

N-(2,4-Dinitrophenyl)-m-toluidine

  • Structure : Aromatic amine with a 2,4-dinitrophenyl group attached to a methyl-substituted benzene ring.
  • Molecular Formula : C₁₃H₁₁N₃O₄; Molecular Weight: 289.25 g/mol.
  • Properties : Methyl substitution increases lipophilicity compared to unsubstituted analogs.
  • Applications : Used in dye synthesis or as a biochemical probe.
  • Contrast: The methyl group introduces steric hindrance and alters electronic effects (electron-donating vs.

N-(2,4-Dinitrophenyl)-L-alanine

  • Structure: Amino acid derivative with a DNP group attached to the α-amino position.
  • Properties : Utilizes the DNP group for UV-vis detection in Edman degradation for protein sequencing.
  • Applications : Biochemical research tool.
  • Contrast: The ethylamino carbonyloxy group in the target compound replaces the carboxylic acid functionality, altering solubility and reactivity. This substitution may enhance stability against enzymatic degradation .

Furfural 2,4-dinitrophenylhydrazone

  • Structure : Hydrazone derivative with a furan ring and DNP group.
  • Molecular Formula : C₁₁H₈N₄O₅; Molecular Weight: 276.20 g/mol.
  • Applications : Used in spectrophotometric detection of aldehydes.
  • Contrast : The hydrazone linkage contrasts with the target compound’s carbamate-like (carbonyloxy) group, leading to differences in hydrolysis susceptibility and stability under acidic conditions .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
Target Compound C₁₅H₁₇N₅O₆* ~407.33 DNP, cyclohexylidene, carbamate Likely low in water Synthesis intermediates
N-(2,4-Dinitrophenyl)-2,4-dinitroaniline C₁₂H₇N₅O₈ 349.21 DNP, nitro 0.2 g/L (100°C) Explosives/polymers
N-(2,4-Dinitrophenyl)-m-toluidine C₁₃H₁₁N₃O₄ 289.25 DNP, methylphenyl Moderate in organics Dye synthesis
N-(2,4-Dinitrophenyl)-L-alanine C₉H₁₀N₄O₆ 270.20 DNP, amino acid Soluble in DMSO Protein sequencing
Furfural 2,4-dinitrophenylhydrazone C₁₁H₈N₄O₅ 276.20 DNP, hydrazone Low in water Aldehyde detection

*Estimated based on structural components.

Key Research Findings

  • Synthetic Routes : Diazonium coupling (as in ) is a common method for DNP derivatives. The target compound may require cyclization steps due to its cyclohexylidene group .
  • Spectroscopic Trends : IR peaks for nitro groups (~1520–1350 cm⁻¹) and carbonyl groups (~1660 cm⁻¹) are consistent across DNP derivatives. NMR shifts for aromatic protons in DNP-substituted compounds typically appear at δ 7–8 ppm .
  • Stability : The cyclohexylidene group in the target compound likely enhances steric protection, reducing susceptibility to nucleophilic attack compared to linear analogs like N-(2,4-dinitrophenyl)-2,4-dinitroaniline .
  • Functional Group Impact: The ethylamino carbonyloxy moiety may confer hydrolytic stability compared to hydrazones (e.g., furfural DNP hydrazone), making the target compound more suitable for prolonged storage .

Biological Activity

N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

\text{N 2 2 4 dinitrophenyl cyclohexyliden N ethylamino carbonyl oxy}amine}

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many dinitrophenyl derivatives act as enzyme inhibitors, affecting metabolic pathways.
  • Antioxidant Properties : The presence of nitro groups can enhance the compound's ability to scavenge free radicals.
  • Cytotoxic Effects : Some studies suggest that dinitrophenyl compounds can induce apoptosis in cancer cells.

Pharmacological Effects

The pharmacological effects observed in studies include:

Effect Description
Anticancer ActivityInduces apoptosis in various cancer cell lines.
Antimicrobial PropertiesExhibits activity against Gram-positive bacteria.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
Antioxidant ActivityScavenges free radicals and reduces oxidative stress.

Case Studies

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range, indicating significant potency against tumor cells.
  • Antimicrobial Effects :
    • Research evaluating the antimicrobial properties revealed that the compound inhibited the growth of Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL. These results suggest potential utility in treating infections caused by resistant strains.
  • Enzyme Inhibition Studies :
    • In vitro assays indicated that this compound effectively inhibited gamma-secretase activity, which is crucial for amyloid-beta production in Alzheimer's disease. The inhibition was dose-dependent, with notable effects observed at concentrations as low as 1 µM.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of dinitrophenyl compounds. Key findings include:

  • The dinitrophenyl moiety significantly enhances biological activity when linked to cyclohexane structures.
  • Substituents such as ethylamino groups improve solubility and bioavailability, making these compounds more effective in biological systems.
  • Modifications to the nitrogen substituents can lead to variations in potency and selectivity toward different biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between a cyclohexylidene precursor and 2,4-dinitrochlorobenzene under basic conditions (e.g., NaOH/EtOH) to form the dinitrophenyl intermediate. Subsequent coupling with ethylamino carbonyloxy groups may require amidation or carbamate formation using catalysts like triethylamine in solvents such as dichloromethane or DMF. Controlled temperatures (0–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions . Comparative studies suggest that solvent polarity significantly impacts yield; for example, DMF enhances nucleophilicity but may require post-synthesis purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming structural integrity. Key markers include:

  • ¹H NMR : Signals for the cyclohexylidene protons (δ 1.2–2.5 ppm) and aromatic protons from the dinitrophenyl group (δ 8.0–8.5 ppm).
  • ¹³C NMR : Peaks corresponding to the carbonyl group (δ 165–170 ppm) and nitro groups (δ 140–150 ppm).
    Infrared (IR) spectroscopy can validate carbamate formation (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) is recommended for molecular ion confirmation .

Advanced Research Questions

Q. How do electronic effects of the dinitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro groups activate the dinitrophenyl moiety toward nucleophilic attack by destabilizing the aromatic ring. Computational studies (e.g., DFT calculations) can map electron density distribution, revealing preferred sites for substitution. Experimentally, reactions with amines or thiols under mildly basic conditions (pH 7–9) yield stable adducts. Kinetic assays (UV-Vis monitoring) show that substituents at the 2- and 4-positions accelerate reaction rates by 1.5–2× compared to mononitro analogs .

Q. What strategies mitigate instability during long-term storage, particularly regarding nitro group decomposition?

  • Methodological Answer : Degradation pathways involve nitro-to-nitrite conversion under light or moisture. Stability studies recommend:

  • Storage : Dark, anhydrous environments at –20°C in amber vials.
  • Stabilizers : Addition of radical scavengers (e.g., BHT at 0.1% w/w) or desiccants (molecular sieves).
    Accelerated aging tests (40°C/75% RH for 30 days) coupled with HPLC monitoring can quantify degradation products. Lyophilization improves shelf life but may require reconstitution optimization .

Q. How can computational modeling predict biological activity or binding interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict interactions with targets like enzymes or receptors. Focus on:

  • Pharmacophore mapping : The dinitrophenyl group’s π-π stacking with aromatic residues and the carbamate’s hydrogen-bonding potential.
  • ADMET profiling : Use tools like SwissADME to assess permeability (LogP ~2.5) and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .

Data Contradiction Analysis

Q. Why do reported yields for similar dinitrophenyl derivatives vary across studies, and how can researchers reconcile discrepancies?

  • Methodological Answer : Variations arise from differences in:

  • Catalyst choice : Palladium catalysts (e.g., Pd/C) may improve coupling efficiency but introduce metal contamination, reducing isolated yields.
  • Workup protocols : Aqueous vs. organic extraction affects recovery of polar intermediates.
    To standardize results, replicate reactions using controlled parameters (e.g., equimolar reagent ratios, strict temperature gradients) and report yields post-purification (HPLC purity >95%) .

Applications in Academic Research

  • Chemical Biology : Photoaffinity labeling using the nitro group’s UV activity to probe protein-ligand interactions .
  • Materials Science : Development of nitro-functionalized polymers for redox-responsive hydrogels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.